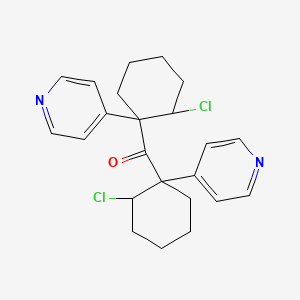
5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine: is an organic compound that features a furan ring attached to a pyridine ring, with two methyl groups attached to the nitrogen atom of the pyridine ring. This compound belongs to the class of heterocyclic aromatic amines, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carboxylic acid and 2-aminopyridine as the primary starting materials.
Formation of Intermediate: The furan-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The acid chloride is then reacted with 2-aminopyridine in the presence of a base such as triethylamine (TEA) to form the corresponding amide intermediate.
Dimethylation: The amide intermediate is subsequently subjected to dimethylation using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes due to its aromatic structure and potential for conjugation with biomolecules.
Medicine:
Industry:
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π stacking interactions and hydrogen bonding with target molecules, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
5-(Furan-2-yl)-N-methylpyridin-2-amine: Similar structure but with only one methyl group on the nitrogen atom.
5-(Furan-2-yl)pyridin-2-amine: Lacks the dimethyl groups on the nitrogen atom.
2-(Furan-2-yl)pyridine: The furan ring is attached directly to the pyridine ring without the amine group.
Uniqueness:
Dimethylation: The presence of two methyl groups on the nitrogen atom of the pyridine ring in 5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine enhances its lipophilicity and ability to cross biological membranes, making it more effective in biological applications.
Versatility: The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
5-(furan-2-yl)-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C11H12N2O/c1-13(2)11-6-5-9(8-12-11)10-4-3-7-14-10/h3-8H,1-2H3 |
Clé InChI |
CNCCMUXWVUAGFG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=C(C=C1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


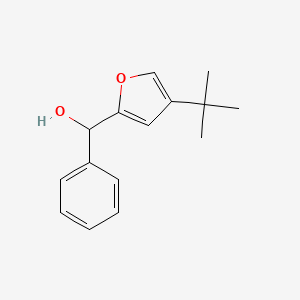
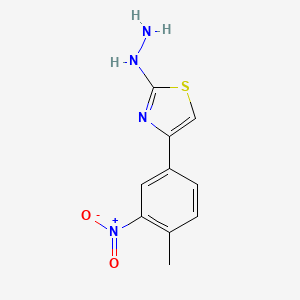

![3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione](/img/structure/B15052958.png)
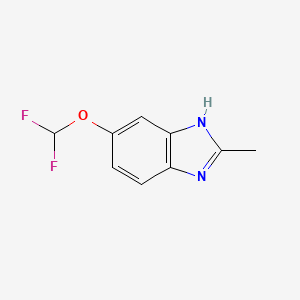

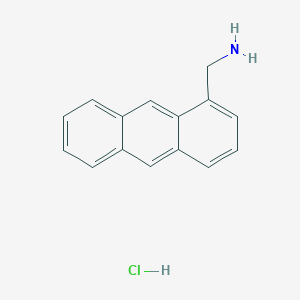
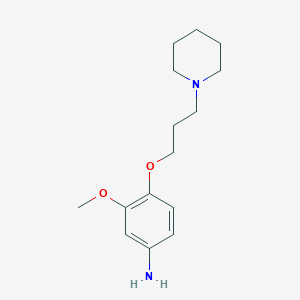
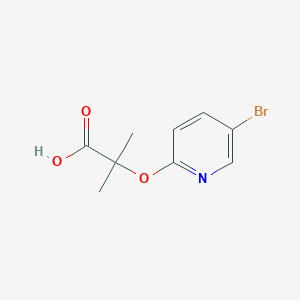
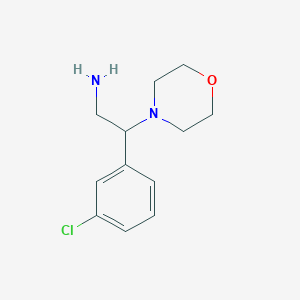

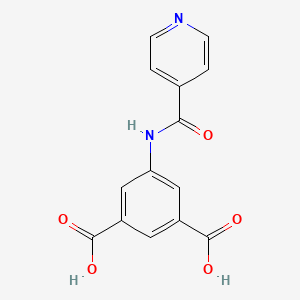
![3-Ethyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15053040.png)
